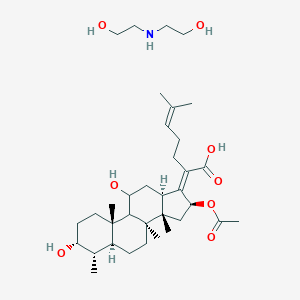

Diethanolamine fusidate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZZCXRLEFBPLZ-JCJNLNMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020012 | |

| Record name | Diethanolamine fusidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16391-75-6 | |

| Record name | 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-, (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-, compd. with 2,2′-iminobis[ethanol] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16391-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethanolamine fusidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethanolamine fusidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α,8α,9β,13α,14β,17Z)-16β-acetoxy-3α,11α-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid, compound with 2,2'-iminodiethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE FUSIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKK7J9CT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethanolamine Fusidate: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) fusidate is the diethanolamine salt of fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum.[1] The active component, fusidic acid, is a potent inhibitor of bacterial protein synthesis and is primarily used against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mechanism of action, targeting the elongation phase of protein synthesis, results in minimal cross-resistance with other antibiotic classes.[3] This guide provides a detailed technical overview of the molecular mechanism, quantitative data on its activity, and key experimental protocols used in its study. Diethanolamine fusidate offers similar activity to other fusidate salts, with the fusidate ion being the active entity responsible for its antibacterial properties.[4]

Molecular Mechanism of Action

Fusidic acid's primary target is the bacterial elongation factor G (EF-G), a GTPase essential for two critical steps in protein synthesis: the translocation of peptidyl-tRNA during the elongation cycle and the recycling of ribosomal subunits after translation termination.[3][5]

The mechanism proceeds as follows:

-

Binding to the Ribosome-EF-G Complex: EF-G, in its GTP-bound state, binds to the ribosome to facilitate the movement of tRNAs and mRNA after a peptide bond has been formed.[6]

-

GTP Hydrolysis and Translocation: Upon binding, EF-G hydrolyzes GTP to GDP, a conformational change that powers the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome.[7]

-

Inhibition by Fusidic Acid: Fusidic acid does not prevent the initial binding or the GTP hydrolysis. Instead, it binds to and stabilizes the post-translocation complex of the ribosome, EF-G, and GDP.[3][7][8] The drug wedges itself in a pocket between domains II and III of EF-G, effectively locking EF-G onto the ribosome.[9][10]

-

Stalling of Protein Synthesis: This stable, inactive ribosome-EF-G-GDP-fusidic acid complex prevents the release of EF-G from the ribosome.[8] Consequently, the A-site remains blocked, a new aminoacyl-tRNA cannot bind, and the elongation cycle is halted, leading to the cessation of protein synthesis.

Fusidic acid also inhibits the EF-G-dependent ribosome recycling process, which is necessary to release ribosomes from mRNA after translation is complete.[5] It has been suggested that the inhibition of ribosome recycling may be a key target, occurring at lower concentrations of fusidic acid than required to halt peptide elongation.[3]

Quantitative Data on Fusidic Acid Activity

The inhibitory effect of fusidic acid has been quantified in various biochemical and microbiological assays. The data below summarizes key findings from the literature.

| Parameter | Value | Organism/System | Comments | Reference(s) |

| KI (Inhibition Constant) | 1 µM | E. coli cell-free system | For inhibition of EF-G induced GTP hydrolysis cycles on apo-ribosomes. | [5] |

| K50 (50% Inhibition) | 0.1 µM | E. coli cell-free system | For inhibition of ribosomal recycling. | [3][11] |

| MIC90 (Min. Inhibitory Conc.) | 0.12 mg/L | S. aureus (including MRSA) | Potent activity against clinical isolates. | [3] |

| MIC90 | 0.25 mg/L | Coagulase-negative staphylococci | High susceptibility observed. | [3] |

| MIC90 | 4 mg/L | Enterococcus spp. | Moderate activity. | [3] |

| MIC90 | 8 mg/L | Streptococcus pyogenes | Moderate activity. | [3] |

| MIC90 | 2 mg/L | Clostridium difficile | Moderate activity against this anaerobe. | [3] |

| MIC90 | 1 mg/L | Neisseria gonorrhoeae | Susceptible Gram-negative species. | [3] |

Key Experimental Methodologies

The study of fusidic acid's mechanism of action relies on several key in vitro experimental protocols.

Ribosome Isolation and Purification

Active 70S ribosomes are typically isolated from logarithmic phase bacterial cultures (e.g., E. coli or S. aureus).

-

Cell Lysis: Bacterial cells are harvested and lysed, often by mechanical means such as a French press or sonication, in a buffer containing magnesium ions to maintain ribosome integrity.

-

Clarification: The lysate is centrifuged at low speed (e.g., 30,000 x g) to remove cell debris, yielding an S30 crude extract.

-

Sucrose (B13894) Gradient Centrifugation: The S30 extract is layered onto a sucrose density gradient (e.g., 10-40%) and subjected to ultracentrifugation. This separates ribosomal components based on their size.

-

Fraction Collection: Fractions corresponding to the 70S monosomes are collected.

-

Washing and Concentration: Ribosomes are often washed with high-salt buffers to remove associated factors and then pelleted and resuspended in a suitable storage buffer.

In Vitro Translation Inhibition Assay

This assay measures the effect of an inhibitor on the synthesis of a protein from an mRNA template in a cell-free system.[12]

-

System Preparation: A coupled transcription-translation system or a translation system using purified components (ribosomes, tRNAs, amino acids, initiation/elongation factors) is prepared.[12]

-

Reaction Setup: The reaction mixture includes a buffer, an energy source (ATP, GTP), amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine, or fluorescently tagged), an mRNA template (e.g., encoding a model protein), and the cell extract or purified components.

-

Inhibitor Addition: Varying concentrations of fusidic acid (or this compound) are added to the experimental tubes, with a vehicle control (e.g., DMSO) in the control tubes.

-

Incubation: The reaction is incubated at 37°C for a set period to allow for protein synthesis.

-

Quantification: The reaction is stopped (e.g., by adding trichloroacetic acid, TCA). The TCA precipitates the newly synthesized proteins, which are then captured on a filter. The amount of incorporated radiolabeled or fluorescent amino acid is measured using a scintillation counter or fluorometer, respectively.

-

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce protein synthesis by 50%.

Ribosome Binding and EF-G GTPase Assays

These assays are used to quantify the interaction of fusidic acid with the ribosome-EF-G complex.

-

Complex Formation: Purified 70S ribosomes are incubated with EF-G and a non-hydrolyzable GTP analog (e.g., GDPCP) or GTP in the presence of fusidic acid to form a stable complex. Often, radiolabeled GTP (e.g., [³H]-GTP) is used.

-

Filter Binding Assay: The reaction mixture is passed through a nitrocellulose filter. The large ribosome-EF-G complex is retained on the filter, while unbound small molecules (like free GTP) pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured, which is proportional to the amount of EF-G bound to the ribosome.

-

GTPase Activity Measurement: To measure GTP hydrolysis, the release of inorganic phosphate (B84403) (Pi) from GTP is monitored, often using a colorimetric assay or by separating radiolabeled GDP and GTP by thin-layer chromatography. The inhibition constant (KI) can be determined by measuring the rate of GTP hydrolysis at various fusidic acid concentrations.[5]

Visualizations of Pathways and Workflows

Mechanism of Action of Fusidic Acid

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 9. Inhibition of fusidic acid resistance through restricting conformational flexibility in domain III of EF-G - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Diethanolamine fusidate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) fusidate is the salt formed between the antibiotic fusidic acid and the organic base diethanolamine. Fusidic acid is a bacteriostatic agent primarily effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The formation of the diethanolamine salt can modify the physicochemical properties of the parent drug, such as solubility, which can be advantageous in pharmaceutical formulations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of Diethanolamine fusidate, along with its mechanism of action.

Chemical Structure and Properties

This compound is comprised of fusidic acid and diethanolamine in a 1:1 molar ratio. The fusidic acid molecule is a steroid antibiotic with a unique structure that differentiates it from other antibiotic classes.

Chemical Structure:

-

Fusidic Acid: The core structure is a fusidane skeleton, which is a tetracyclic triterpenoid.

-

Diethanolamine: A simple diol and secondary amine.

-

Salt Formation: The carboxylic acid group of fusidic acid donates a proton to the basic nitrogen atom of diethanolamine, forming a carboxylate anion and a diethanolammonium cation.

Molecular Formula: C₃₁H₄₈O₆·C₄H₁₁NO₂[2][3]

Molecular Weight: 621.85 g/mol [2]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₈O₆·C₄H₁₁NO₂ | [2][3] |

| Molecular Weight | 621.85 g/mol | [2] |

| CAS Number | 16391-75-6 | [3] |

| Appearance | White Powder | |

| Storage | 2-8°C Refrigerator | |

| Shipping Conditions | Ambient | |

| SMILES | CC(=CCC/C(=C/1[C@]2([H])C--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O">C@HO)/C(=O)O)C.C(CO)NCCO | [2] |

| InChI | InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 | [2] |

| InChIKey | OQZZCXRLEFBPLZ-JCJNLNMISA-N | [2] |

Experimental Protocols

Synthesis of this compound

Objective: To prepare this compound from fusidic acid and diethanolamine.

Materials:

-

Fusidic acid (1 equivalent)

-

Diethanolamine (1 equivalent)

-

Ethanol (B145695) (or other suitable solvent such as acetone)

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Dissolve fusidic acid in a suitable volume of ethanol in a reaction flask with stirring. The amount of solvent should be sufficient to fully dissolve the fusidic acid, and gentle warming may be applied if necessary.

-

Addition of Base: In a separate container, dissolve one molar equivalent of diethanolamine in a small amount of ethanol.

-

Reaction: Slowly add the diethanolamine solution to the stirring solution of fusidic acid at room temperature.

-

Precipitation: The this compound salt may precipitate out of the solution upon its formation. If precipitation does not occur spontaneously, the solution can be cooled in an ice bath to induce crystallization. The reaction mixture should be stirred for a period to ensure complete salt formation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum desiccator or a drying oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and HPLC analysis.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method that can be adapted for the analysis of this compound, based on methods developed for fusidic acid and its sodium salt.

Objective: To determine the purity and concentration of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to a suitable value, e.g., 3.0 with phosphoric acid) in a ratio of approximately 60:40 (v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 235 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Record the chromatograms and determine the retention time and peak area of the analyte. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the calibration curve to determine the concentration of this compound in the sample. The purity can be assessed by the percentage of the main peak area relative to the total peak area in the chromatogram.

Mechanism of Action

Fusidic acid, the active component of this compound, inhibits bacterial protein synthesis.[1] Its mechanism is distinct from other antibiotic classes. It primarily targets the elongation phase of protein synthesis by binding to elongation factor G (EF-G) on the bacterial ribosome.[1] This binding event stalls the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.

Visualization of the Mechanism of Action

The following diagram illustrates the inhibitory effect of fusidic acid on bacterial protein synthesis.

Conclusion

This compound represents an important salt form of the potent antibiotic fusidic acid. Understanding its chemical structure, physicochemical properties, and methods for its synthesis and analysis is crucial for its development and application in pharmaceutical formulations. Its well-defined mechanism of action, involving the inhibition of bacterial protein synthesis via the targeting of elongation factor G, continues to make it a valuable agent in the fight against bacterial infections, particularly those caused by resistant Gram-positive pathogens. This technical guide provides a foundational resource for researchers and professionals working with this significant antibiotic compound.

References

An In-depth Technical Guide to the Bacteriostatic Effect of Diethanolamine Fusidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bacteriostatic properties of Diethanolamine (B148213) fusidate, a salt of the antibiotic fusidic acid. The document details its mechanism of action, presents quantitative data on its efficacy against key bacterial pathogens, and outlines the standardized experimental protocols used to determine its bacteriostatic effect.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Diethanolamine fusidate exerts its bacteriostatic effect by inhibiting a critical step in bacterial protein synthesis. The active component, the fusidate ion, specifically targets and inhibits the bacterial elongation factor G (EF-G).[1][2][3] This factor is essential for the translocation of the ribosome along the messenger RNA (mRNA) template during protein synthesis.[3][4]

The binding of fusidate to the ribosome-EF-G complex effectively stalls the process, preventing the addition of new amino acids to the growing polypeptide chain.[1][4] This cessation of protein production halts bacterial growth and replication, leading to a bacteriostatic effect.[2] Human cells are not affected because their protein synthesis machinery relies on different elongation factors that are not susceptible to fusidate inhibition.

The following diagram illustrates the point of inhibition in the bacterial protein synthesis pathway:

Caption: Mechanism of action of this compound.

Quantitative Data: In Vitro Bacteriostatic Activity

The bacteriostatic activity of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC data for the diethanolamine salt is not extensively published, the activity is conferred by the fusidate moiety. Therefore, data for fusidic acid and its sodium salt are presented here as a close surrogate for the activity of this compound.

The following tables summarize the MIC values for fusidic acid/sodium fusidate against a range of clinically relevant Gram-positive bacteria.

Table 1: MIC of Fusidic Acid against Staphylococcus aureus

| Bacterial Strain | Methicillin Resistance | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| S. aureus (40 isolates from CF patients) | MRSA | 0.125 - 0.5 | 0.125 | 0.25 | [5] |

| S. aureus (151 clinical isolates) | Mixed | - | - | - | [6][7] |

| S. aureus (susceptible strains) | MSSA | - | - | 0.12 | [3] |

| S. aureus (resistant strains) | MRSA | 4 to >128 | 32 | >128 | [8] |

| S. aureus (clinical isolates) | MSSA | 2 - 32 | 8 | 16 | [8] |

Table 2: MIC of Fusidic Acid against Other Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Coagulase-negative staphylococci | 197 | - | - | 0.25 | [3][6][7] |

| Enterococcus faecium (sensitive strain) | 1 (ATCC 19434) | 2 | 2 | 2 | [1] |

| Enterococcus faecalis | 152 | - | - | - | [6][7] |

| Streptococcus pyogenes | - | - | - | 8 | [3] |

| Streptococcus agalactiae | - | - | - | 8 | [3] |

MIC₅₀: The concentration that inhibits 50% of the tested isolates. MIC₉₀: The concentration that inhibits 90% of the tested isolates. MRSA: Methicillin-Resistant Staphylococcus aureus MSSA: Methicillin-Susceptible Staphylococcus aureus CF: Cystic Fibrosis

Experimental Protocols for Determining Bacteriostatic Effect

The determination of MIC values is performed using standardized methods outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12] The two most common reference methods are broth microdilution and agar (B569324) dilution.[10][13][14][15]

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[10][15][16]

Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[10]

This method involves incorporating the antibiotic into an agar medium before it solidifies.[13][17][18]

Protocol:

-

Preparation of Antibiotic Stock Solution: As with the broth microdilution method, prepare a concentrated stock solution of this compound.

-

Preparation of Agar Plates: Prepare serial two-fold dilutions of the antibiotic. Add a specific volume of each dilution to molten Mueller-Hinton agar (cooled to 45-50°C). Pour the mixture into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot a standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) onto the surface of each agar plate, including a control plate with no antibiotic.[13]

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[13]

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies on the agar surface.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams provide a visual representation of the experimental workflow for determining the Minimum Inhibitory Concentration.

Caption: Experimental workflow for MIC determination.

References

- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Subinhibitory Concentrations of Fusidic Acid May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression [frontiersin.org]

- 5. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of fusidic acid and disk diffusion susceptibility testing criteria for gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Fusidic Acid Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. benchchem.com [benchchem.com]

- 11. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nih.org.pk [nih.org.pk]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. youtube.com [youtube.com]

Preliminary Investigation of Diethanolamine Fusidate's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) fusidate is a diethanolamine salt of fusidic acid, a well-established antibiotic derived from the fungus Fusidium coccineum.[1][2] While primarily known for its bacteriostatic activity against Gram-positive bacteria, emerging evidence has highlighted the significant anti-inflammatory properties of fusidic acid and its derivatives.[3][4] This technical guide provides an in-depth overview of the preliminary investigations into these anti-inflammatory effects, focusing on the active component, fusidic acid. The anti-inflammatory actions are attributed to the fusidate molecule, which has been shown to modulate key signaling pathways involved in the inflammatory cascade. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in this area.

Core Anti-inflammatory Mechanism

Fusidic acid exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators and the modulation of critical intracellular signaling pathways.[5][6] Studies have demonstrated that fusidic acid and its derivatives can inhibit the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).[3][7] The underlying mechanism for this inhibition is linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[6][8]

Quantitative Data Summary

The anti-inflammatory efficacy of fusidic acid derivatives has been quantified in preclinical models. The following table summarizes the inhibitory effects observed in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard for assessing topical anti-inflammatory activity.

| Compound | Dose (µ g/ear ) | Edema Inhibition (%) | Reference |

| Fusidic Acid Derivative (WU-FA-01) | 2000 | 48.16 | [3] |

| Fusidic Acid Derivative (WU-FA-01) | 4000 | 113.97 | [3] |

| Fusidic Acid Derivative (WU-FA-01) | 8000 | 137.32 | [3] |

| Dexamethasone (Positive Control) | 2500 | 134.13 | [3] |

Experimental Protocols

TPA-Induced Mouse Ear Edema Model

This in vivo model is widely used to evaluate the topical anti-inflammatory activity of novel compounds.[9][10]

Objective: To assess the ability of a test compound to reduce acute inflammation induced by TPA.

Materials:

-

Male Kunming mice (or similar strain)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Test compound (e.g., Diethanolamine fusidate)

-

Vehicle (e.g., acetone (B3395972) or ethanol)

-

Positive control (e.g., Dexamethasone)

-

Micropipettes

-

Vernier calipers or a thickness gauge

-

Biopsy punch

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Grouping: Randomly divide the mice into several groups: a negative control group (vehicle only), a model group (TPA + vehicle), a positive control group (TPA + Dexamethasone), and one or more experimental groups (TPA + test compound at different concentrations).

-

Induction of Inflammation: Apply a solution of TPA (typically 2.5 µg in 20 µL of vehicle) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Treatment: Thirty minutes after TPA application, topically administer the test compound, positive control, or vehicle to the right ear.

-

Assessment of Edema: After a set period (usually 6 hours), measure the thickness of both ears using calipers. The degree of edema is calculated as the difference in thickness between the right and left ears. Alternatively, a biopsy punch can be used to collect a standard-sized piece of ear tissue, and the weight difference between the treated and untreated ears can be determined.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Edema_model - Edema_treated) / Edema_model] * 100

Measurement of Pro-inflammatory Cytokines by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in tissue homogenates from the inflamed ear.[11]

Materials:

-

Inflamed ear tissue

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Tissue homogenizer

-

Centrifuge

-

Commercially available ELISA kits for specific cytokines

-

Microplate reader

Procedure:

-

Tissue Homogenization: Excise the ear tissue and weigh it. Homogenize the tissue in cold PBS containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, including cytokines.

-

Protein Quantification: Determine the total protein concentration in the supernatant using a standard protein assay (e.g., BCA assay).

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

-

Adding the supernatant (diluted if necessary) to the wells of an antibody-coated microplate.

-

Incubation to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme.

-

Adding a substrate that reacts with the enzyme to produce a color change.

-

Measuring the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine. Normalize the cytokine levels to the total protein concentration of the sample.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To determine the effect of the test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[5][12]

Materials:

-

Inflamed ear tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE equipment

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-JNK)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence detection system

Procedure:

-

Protein Extraction: Homogenize the ear tissue in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (both phosphorylated and total forms).

-

Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry Analysis: Quantify the intensity of the bands to determine the relative expression levels of the target proteins. Normalize the levels of phosphorylated proteins to their total protein levels.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for investigating anti-inflammatory properties.

Caption: Simplified NF-κB signaling pathway in inflammation.

Caption: Simplified MAPK signaling pathway in inflammation.

Conclusion

The available evidence strongly suggests that fusidic acid, the active component of this compound, possesses significant anti-inflammatory properties in addition to its well-known antibacterial effects. These properties are mediated through the inhibition of pro-inflammatory cytokine production and the downregulation of the NF-κB and MAPK signaling pathways. The provided experimental protocols and pathway diagrams offer a foundational guide for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in inflammatory conditions. Future studies should focus on elucidating the precise molecular targets of fusidic acid within these pathways and evaluating its efficacy in a broader range of preclinical inflammatory models.

References

- 1. About fusidic acid - NHS [nhs.uk]

- 2. patient.info [patient.info]

- 3. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Diethanolamine fusidate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethanolamine (B148213) Fusidate, focusing on its core physicochemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research and development.

Core Physicochemical and Pharmacological Data

Diethanolamine fusidate is the diethanolamine salt of fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is known for having better absorption after oral administration in animal models compared to the sodium salt of fusidic acid[1].

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 16391-75-6 | [2][3][4][5] |

| Molecular Weight | 621.84 g/mol | [4] |

| Molecular Formula | C₃₅H₅₉NO₈ | [2] |

| Melting Point | 96 - 100°C | [2][3] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in DMSO (with heating) and Methanol. | [2][3] |

| Purity (as per supplier) | >95% (HPLC) | [4] |

| Declared Content (BP) | 80.9% of C₃₁H₄₈O₆ |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound's antibacterial activity stems from its active component, fusidic acid. It uniquely targets and inhibits bacterial protein synthesis by interfering with the function of Elongation Factor G (EF-G)[1]. This bacteriostatic action prevents the proliferation of susceptible bacteria.

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which fusidic acid disrupts the translocation step in bacterial protein synthesis.

Caption: Mechanism of fusidic acid-mediated inhibition of protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and application of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

-

-

Procedure:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the starting concentration of this compound to well 1.

-

Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

-

-

Incubation and Reading:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

-

Plate Preparation:

-

Prepare molten Mueller-Hinton agar (B569324) and cool to 45-50°C.

-

Prepare serial two-fold dilutions of this compound and add them to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no antibiotic.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Using an inoculum replicating device, spot-inoculate the prepared agar plates.

-

-

Incubation and Reading:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is for the determination of fusidic acid in pharmaceutical dosage forms and can be adapted for this compound.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 72:28, v/v), with the pH adjusted to 3.5 with acetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Prepare a stock standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

-

Prepare working solutions by diluting the stock solution to the desired concentrations.

-

For formulated products (e.g., creams), an equivalent amount to a known concentration is weighed, dissolved in a suitable solvent like acetonitrile with the aid of sonication, and then diluted to the working concentration with the mobile phase.

-

Filter all solutions through a 0.45 µm membrane filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of fusidic acid in the sample by comparing the peak area with that of the standard.

-

In Vivo Efficacy Study in a Rat Excision Wound Infection Model

This protocol provides a framework for assessing the topical antibacterial efficacy of a this compound formulation.

-

Animal Model:

-

Use male albino rats (weighing 200-250 g).

-

House the animals under controlled conditions of temperature, humidity, and light cycle.

-

The study protocol should be approved by an Institutional Animal Ethics Committee.

-

-

Procedure:

-

Anesthetize the rats and create a full-thickness excision wound on the dorsal side.

-

Infect the wound with a known concentration of a susceptible bacterial strain (e.g., Staphylococcus aureus).

-

After a set period (e.g., 24 hours) to allow for infection establishment, divide the animals into treatment groups (e.g., saline control, placebo cream, reference cream, and this compound cream).

-

Apply a specified amount (e.g., 0.5 g) of the respective treatment topically to the wound site daily.

-

-

Evaluation:

-

Monitor the wound healing process by measuring the wound area at regular intervals.

-

Assess the bacterial load in the wound tissue at different time points by homogenizing tissue samples and performing viable cell counts.

-

Histopathological examination of wound tissue can also be performed at the end of the study to evaluate tissue regeneration and inflammation.

-

Logical Workflow for Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro susceptibility of a bacterial isolate to this compound.

Caption: Workflow for in vitro susceptibility testing of this compound.

References

Safety and Toxicity Profile of Diethanolamine Fusidate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hazard Identification and Safety Profile

Based on available Safety Data Sheets (SDS), Diethanolamine (B148213) fusidate is classified with the following hazards.[1] It is imperative that appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[1][2]

Table 1: Summary of Known Hazards for Diethanolamine Fusidate

| Hazard Classification | Description | Precautionary Statements |

| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1] |

| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P280: Wear eye protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] P314: Get medical advice/attention if you feel unwell.[1] |

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[1]

-

In case of skin contact: Wash off with soap and plenty of water.[3]

-

If inhaled: Move the person into fresh air.[3]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[4]

Experimental Protocols for Toxicity Assessment

Given the absence of specific toxicity data for this compound, the following standard protocols are provided to guide researchers in assessing its safety profile.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method is used to identify substances that cause skin irritation.[5][6]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissues are pre-incubated in a sterile, humidified incubator at 37°C with 5% CO2.[7]

-

Test Substance Application: The test substance (solid or liquid) is applied topically to the surface of the RhE tissue. A negative control (e.g., sterile water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[7]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.[7]

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery.[7]

-

Viability Assessment (MTT Assay): Tissue viability is determined by the conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[5][7] The formazan is extracted, and the absorbance is measured spectrophotometrically.

-

Data Interpretation: A substance is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[5]

References

Methodological & Application

Application Notes and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Diethanolamine Fusidate against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) fusidate is a salt of fusidic acid, a bacteriostatic antibiotic that inhibits bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome. It is particularly effective against staphylococcal species, including Methicillin-Resistant Staphylococcus aureus (MRSA). The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of diethanolamine fusidate against S. aureus using the broth microdilution method, harmonized with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Data Summary

The following tables provide essential quantitative data for performing and interpreting the MIC of this compound against S. aureus.

Table 1: Quality Control (QC) Strain and Expected MIC Range for Fusidic Acid

| Quality Control Strain | Method | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.06 - 0.25 | [1] |

Table 2: Suggested Concentration Range for this compound MIC Testing

| Concentration Range (µg/mL) |

| 0.015, 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 |

Note: The molecular weight of this compound (approx. 621.86 g/mol ) differs from that of fusidic acid (approx. 516.71 g/mol ). For direct comparison with fusidic acid MIC data, concentrations should be adjusted based on the active fusidic acid content.

Experimental Protocols

This section details the step-by-step methodology for determining the MIC of this compound against S. aureus via broth microdilution.

Preparation of this compound Stock Solution

This compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex the tube until the powder is completely dissolved.[4]

-

This stock solution can be stored at -20°C for long-term use.[3]

Preparation of Bacterial Inoculum

Materials:

-

S. aureus isolate and QC strain (S. aureus ATCC® 29213™)

-

Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar plates

-

Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)

-

Densitometer or 0.5 McFarland turbidity standard

-

Sterile loops and swabs

Procedure:

-

Streak the S. aureus isolate and the QC strain onto separate agar plates and incubate at 35-37°C for 18-24 hours to obtain fresh, pure colonies.

-

From the fresh culture, select 3-5 well-isolated colonies and suspend them in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay

Materials:

-

This compound stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Prepared bacterial inoculum

-

Multichannel pipette

Procedure:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB.

-

Add 100 µL of the highest concentration of this compound to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to the desired lowest concentration. Discard the final 50 µL from the last well in the dilution series.

-

The final volume in each well of the dilution series should be 50 µL.

-

Well 11 should serve as a growth control (containing 50 µL of CAMHB and 50 µL of the inoculum, with no drug).

-

Well 12 should serve as a sterility control (containing 100 µL of CAMHB only).

-

Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).

-

Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[2]

Reading and Interpreting the MIC

-

After incubation, examine the microtiter plate. The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.[2]

-

The MIC of the QC strain (S. aureus ATCC® 29213™) should fall within the acceptable range (0.06 - 0.25 µg/mL for fusidic acid) to validate the assay.[1]

Visualized Experimental Workflow

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols: Diethanolamine Fusidate in In Vitro Cell Culture Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethanolamine (B148213) fusidate in in vitro cell culture infection models. Diethanolamine fusidate, a salt of fusidic acid, is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria.[1][2][3] It functions by inhibiting bacterial protein synthesis.[1][2][4][5][6] These protocols are intended to guide researchers in establishing robust and reproducible in vitro models to study the efficacy and mechanisms of this compound.

Mechanism of Action

This compound's mechanism of action is centered on the inhibition of bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the bacterial ribosome.[5][6] By binding to the EF-G-ribosome complex, it stalls the translocation of the nascent polypeptide chain, thereby halting protein production and ultimately inhibiting bacterial growth.[4][5][7] This unique mechanism of action results in limited cross-resistance with other classes of antibiotics.[4]

Beyond its antibacterial properties, fusidic acid and its derivatives have demonstrated anti-inflammatory effects.[8][9][10] This is potentially mediated through the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][11]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Inhibition of bacterial protein synthesis by this compound.

Quantitative Data Summary

The following table summarizes the minimal inhibitory concentrations (MICs) of fusidic acid against various bacterial strains, which are expected to be comparable to this compound.

| Bacterial Strain | MIC Range (mg/L) | Reference |

| Staphylococcus aureus (including MRSA) | 0.12 - 0.25 | [4] |

| Coagulase-negative Staphylococci | ≤ 0.25 | [4] |

| Enterococcus spp. | 4 | [4] |

| Clostridium difficile | 2 | [4] |

| Neisseria gonorrhoeae | 1 | [4] |

| Chlamydia trachomatis | 0.5 | [4] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Broth Culture

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in CAMHB to the desired starting concentration.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound solution in the 96-well plate containing CAMHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without the drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cell Culture Infection Model

This protocol describes a general method for establishing an in vitro infection model using a mammalian cell line to assess the efficacy of this compound.

Materials:

-

Mammalian cell line (e.g., HaCaT keratinocytes, A549 lung epithelial cells)

-

Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics (for routine culture, removed before infection)

-

Bacterial strain of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer

-

Agar (B569324) plates for CFU counting

Procedure:

-

Cell Culture: Culture the mammalian cells in a suitable flask until they reach 80-90% confluency.[12]

-

Seeding: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Infection: On the day of the experiment, wash the cells with PBS and replace the medium with antibiotic-free medium. Infect the cells with the bacterial strain at a specific multiplicity of infection (MOI).

-

Treatment: After a predetermined infection period (e.g., 2 hours), remove the medium, wash the cells with PBS to remove non-adherent bacteria, and add fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the infected and treated cells for a specified duration (e.g., 24 hours).

-

Assessment of Bacterial Viability:

-

Intracellular Bacteria: Lyse the cells with a suitable lysis buffer, serially dilute the lysate, and plate on agar plates to determine the number of intracellular colony-forming units (CFUs).

-

Extracellular Bacteria: Collect the culture supernatant, serially dilute, and plate on agar plates to determine the number of extracellular CFUs.

-

-

Assessment of Host Cell Viability (Cytotoxicity Assay):

Experimental Workflow Diagrams

Caption: Workflow for MIC determination.

Caption: Workflow for in vitro cell culture infection model.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. About fusidic acid - NHS [nhs.uk]

- 4. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sodium Fusidate? [synapse.patsnap.com]

- 6. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Fusidic acid - Wikipedia [en.wikipedia.org]

- 8. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity | MDPI [mdpi.com]

- 11. Anti-Inflammatory Activity of Fucoidan Extracts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]

- 13. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Diethanolamine Fusidate Stock Solutions for Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) fusidate is the diethanolamine salt of fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is effective against Gram-positive bacteria, including strains of Staphylococcus aureus, and functions by inhibiting bacterial protein synthesis.[1][2] This inhibition is achieved by preventing the translocation of elongation factor G (EF-G) from the ribosome, a critical step in peptide chain elongation. Due to its antimicrobial properties, Diethanolamine fusidate is a compound of significant interest in drug development and antimicrobial research.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays, such as antibacterial susceptibility testing.

Physicochemical Properties and Solubility

Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical properties.

| Property | Value |

| Molecular Formula | C₃₅H₅₉NO₈ |

| Molecular Weight | 621.86 g/mol [1] |

| Appearance | Solid powder |

| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1] Sparingly soluble in Chloroform. Slightly soluble in Methanol and Ethanol, may require heating.[2][3] |

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions in various assay media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile conical microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing: Accurately weigh 10 mg of this compound powder in a sterile conical tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution if necessary.

-

Sterilization (Optional): For applications requiring sterile conditions (e.g., cell culture-based assays), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months) or at 0-4°C for short-term storage (days to weeks).[1] A product sheet suggests storage in solvent at -80°C for up to one year.[4]

Caption: Workflow for preparing this compound stock solution.

Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assay

This protocol details the preparation of working solutions for determining the MIC of this compound against bacteria using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

10 mg/mL this compound stock solution in DMSO

-

Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum adjusted to the appropriate density (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mg/mL stock solution in the growth medium. For example, to achieve a starting concentration of 128 µg/mL, dilute the stock solution accordingly in CAMHB. Note: Ensure the final concentration of DMSO in the assay does not inhibit bacterial growth (typically ≤1%).

-

Serial Dilutions: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the 128 µg/mL intermediate solution to well 1. c. Transfer 100 µL from well 1 to well 2 and mix thoroughly by pipetting up and down. d. Continue this two-fold serial dilution from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (inoculum without antibiotic). f. Well 12 will serve as the sterility control (broth only).

-

Inoculation: Add the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: Incubate the plate according to the requirements of the test organism.

-

Analysis: Determine the MIC by observing the lowest concentration of this compound that inhibits visible bacterial growth.

Caption: Logical flow for preparing an MIC assay.

Mechanism of Action: Inhibition of Protein Synthesis

This compound targets and inhibits bacterial protein synthesis, a fundamental process for bacterial growth and survival.

Caption: Inhibition of bacterial protein synthesis pathway.

Data Summary

| Parameter | Recommended Conditions |

| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Recommended Stock Concentration | 10 mg/mL |

| Stock Solution Storage (Short-term) | 0-4°C (days to weeks) |

| Stock Solution Storage (Long-term) | -20°C or -80°C (months to a year) |

| Assay Compatibility | Broth microdilution for MIC determination |

Disclaimer: These protocols are intended for research use only. Please refer to the specific guidelines and safety data sheets for all chemicals and reagents used. It is recommended to perform validation experiments to ensure the chosen solvent and concentration do not interfere with the specific assay being conducted.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Diethanolamine Fusidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine fusidate is a salt of fusidic acid, a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus. It inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.[1][2][3][4] These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound, leveraging established methods for fusidic acid as published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The antibacterial activity of this compound is comparable to that of fusidic acid and its sodium salt.[1]

Key Antibacterial Susceptibility Testing (AST) Methods

The most common methods for determining the susceptibility of bacteria to this compound are broth microdilution, disk diffusion, and agar (B569324) dilution. These methods are widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Broth Microdilution Method

This method is considered a reference method by both CLSI and EUCAST for determining the MIC of antimicrobial agents.[5][6]

Experimental Protocol:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound of a known concentration (e.g., 1280 µg/mL) in a suitable solvent, such as DMSO. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST (see tables below).

-

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is widely used in clinical laboratories.[5][7][8]

Experimental Protocol:

-

Inoculum Preparation:

-

Prepare an inoculum of the test organism as described for the broth microdilution method (0.5 McFarland standard).

-

-

Inoculation of Agar Plate:

-

Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Aseptically apply a paper disk containing a known amount of fusidic acid (e.g., 10 µg) to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

-

Interpret the zone diameters according to the breakpoints provided by CLSI or EUCAST (see tables below).

-

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.

Experimental Protocol:

-

Preparation of Agar Plates with this compound:

-

Prepare a series of Mueller-Hinton agar plates containing two-fold dilutions of this compound.

-

Also, prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare an inoculum of the test organism as described for the broth microdilution method, but adjust the final concentration to approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Using a multipoint inoculator, spot a defined volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. This will deliver approximately 1 x 10⁴ CFU per spot.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

-

Data Presentation: Interpretive Criteria for Fusidic Acid

The following tables summarize the clinical breakpoints for fusidic acid as provided by EUCAST. It is important to note that CLSI does not currently have established breakpoints for fusidic acid.[5]

Table 1: EUCAST MIC Breakpoints for Fusidic Acid

| Organism Group | Susceptible (S) (mg/L) | Resistant (R) (mg/L) |

| Staphylococcus aureus | ≤ 1 | > 1 |

| Coagulase-negative staphylococci | ≤ 1 | > 1 |

Table 2: EUCAST Disk Diffusion Breakpoints for Fusidic Acid (10 µg disk)

| Organism Group | Susceptible (S) (mm) | Resistant (R) (mm) |

| Staphylococcus aureus | ≥ 24 | < 24 |

| Coagulase-negative staphylococci | ≥ 24 | < 24 |

Quality Control (QC)